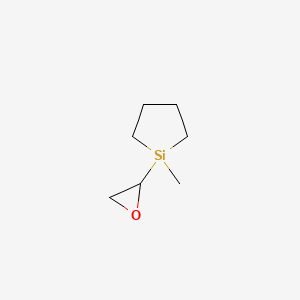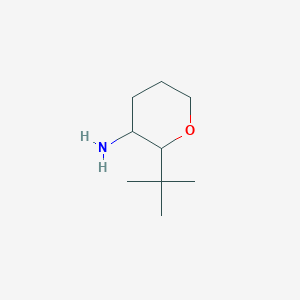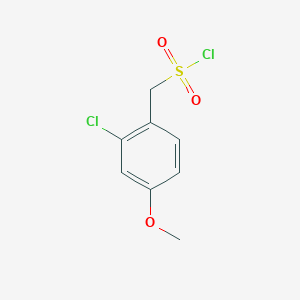
(2-Chloro-4-methoxyphenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-methoxyphenyl)methanesulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a phenyl ring substituted with a chlorine atom at the second position and a methoxy group at the fourth position. This compound is used as an intermediate in various chemical reactions and has applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2-Chloro-4-methoxyphenyl)methanesulfonyl chloride typically begins with 2-chloro-4-methoxyphenol.
Sulfonylation Reaction: The phenol is reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (2-Chloro-4-methoxyphenyl)methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (2-Chloro-4-methoxyphenyl)methanesulfonyl chloride is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Polymer Chemistry: It is used in the modification of polymers to introduce sulfonyl chloride groups, which can further react to form functionalized polymers.
Wirkmechanismus
Mechanism:
Electrophilic Nature: The sulfonyl chloride group in (2-Chloro-4-methoxyphenyl)methanesulfonyl chloride is highly electrophilic, making it reactive towards nucleophiles.
Reaction Pathways: The compound reacts with nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion.
Molecular Targets and Pathways:
Sulfonylation Reactions: The compound targets nucleophilic sites in molecules, leading to the formation of sulfonylated products.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: Similar in structure but lacks the phenyl ring and specific substitutions.
(4-Chloro-2-fluorophenyl)methanesulfonyl Chloride: Similar structure with different halogen substitutions.
Uniqueness:
Substitution Pattern: The presence of both chlorine and methoxy groups on the phenyl ring makes (2-Chloro-4-methoxyphenyl)methanesulfonyl chloride unique in its reactivity and applications compared to other sulfonyl chlorides.
Eigenschaften
Molekularformel |
C8H8Cl2O3S |
|---|---|
Molekulargewicht |
255.12 g/mol |
IUPAC-Name |
(2-chloro-4-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c1-13-7-3-2-6(8(9)4-7)5-14(10,11)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
ARDBZOHFKXVNJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CS(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




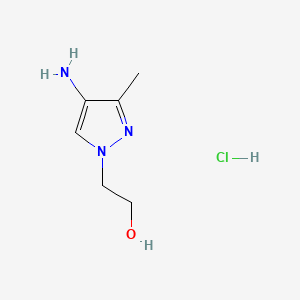
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

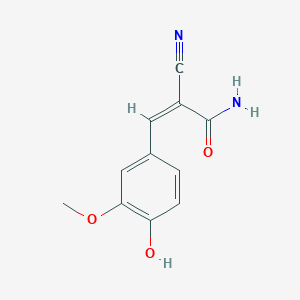
![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
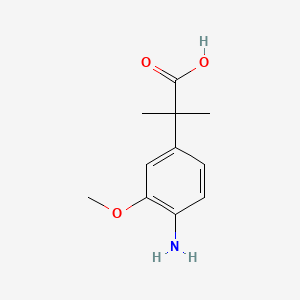

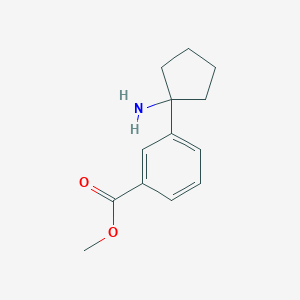

![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)
